molecular formula C4H5ClO3 B8764023 Methyl 3-chloro-2-oxopropanoate

Methyl 3-chloro-2-oxopropanoate

Cat. No. B8764023
M. Wt: 136.53 g/mol
InChI Key: NBBBHSSRYQINTH-UHFFFAOYSA-N
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Patent
US08106215B2

Procedure details

A solution of thioacetamide (132 mmol, 1.0 eq) in MeCN (250 mL) is added to a mixture of the respective 3-chloro-2-oxo-propionic acid methyl ester derivative (132 mmol, 1.0 eq) and molecular sieves (4 Å, 12 g) in MeCN (60 mL). After stirring for 5 h the mixture is cooled in an ice-bath and the obtained precipitate is filtered off. The residue is washed with cold MeCN, dried, dissolved in MeOH (280 mL) and stirred at 50° C. for 6 h. The solvents are removed in vacuo to give the corresponding 2-methyl-thiazole-4-carboxylic acid methyl ester derivatives.
Quantity
132 mmol
Type
reactant
Reaction Step One
Quantity
132 mmol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[S:3])[CH3:2].[CH3:5][O:6][C:7](=[O:12])[C:8](=O)[CH2:9]Cl>CC#N>[CH3:5][O:6][C:7]([C:8]1[N:4]=[C:1]([CH3:2])[S:3][CH:9]=1)=[O:12]

Inputs

Step One
Name
Quantity
132 mmol
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
132 mmol
Type
reactant
Smiles
COC(C(CCl)=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CC#N
Name
Quantity
60 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 h the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
the obtained precipitate is filtered off
WASH
Type
WASH
Details
The residue is washed with cold MeCN
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in MeOH (280 mL)
STIRRING
Type
STIRRING
Details
stirred at 50° C. for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(=O)C=1N=C(SC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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